Cycloviolacin H4 belongs to the broader category of cyclotides, which are classified based on their structural motifs and biological activities. Cyclotides are further divided into subfamilies, with Cycloviolacin H4 specifically classified as a bracelet cyclotide due to its unique structural characteristics that contribute to its stability and biological function .
The synthesis of Cycloviolacin H4 involves several key steps, primarily focusing on extraction and purification techniques. The peptides are typically extracted using a dichloromethane/methanol mixture (1:1 v/v), followed by partitioning with water. The aqueous layer is then concentrated using a rotary evaporator before being freeze-dried for further purification .
Technical Details:
The molecular structure of Cycloviolacin H4 features a cyclic cystine knot motif that stabilizes its three-dimensional conformation. This structure is crucial for its biological activity and stability against proteolytic degradation. The absence of a cis-proline bond in its backbone classifies it within the bracelet subfamily of cyclotides .
Cycloviolacin H4 has demonstrated significant hemolytic activity, which correlates with its hydrophobic surface properties. This activity suggests that the peptide can disrupt lipid membranes, leading to cell lysis. The hemolytic dose necessary to lyse 50% of red blood cells has been quantitatively assessed, indicating its potential cytotoxic effects .
Technical Details:
The mechanism by which Cycloviolacin H4 exerts its biological effects primarily involves membrane disruption. The peptide's hydrophobic regions interact with lipid bilayers, leading to pore formation or complete membrane breakdown. This mechanism underlies its cytotoxic properties and potential applications in therapeutic contexts .
Cycloviolacin H4 is characterized by its hydrophobic nature, which plays a crucial role in its biological activity. Its cyclic structure contributes to enhanced stability compared to linear peptides.
Relevant analyses have shown that the hydrophobic patches on the peptide surface are critical for its interaction with biological membranes, influencing both its stability and activity .
Cycloviolacin H4 has garnered attention for its potential applications in various scientific fields:
Research continues to explore these applications, leveraging the distinct properties of Cycloviolacin H4 and other cyclotides for therapeutic development .
Cycloviolacin H4 was first isolated in 2006 from the underground parts (roots and rhizomes) of the Australian native violet Viola hederaceae, a species within the Violaceae family. The discovery employed solvent extraction followed by chromatographic purification, with structural characterization achieved through nanospray tandem mass spectrometry and quantitative amino acid analysis. This cyclotide comprises 30 amino acid residues with the sequence: cyclo-(CAESCVWIPCTVTALLGCSCSNNVCYNGIP). Its identification expanded the known diversity of plant-derived cyclic peptides and provided a new model for studying cyclotide bioactivities [1] [3].
Viola hederaceae produces cycloviolacin H4 as part of its natural defense arsenal. Like other cyclotides, it is ribosomally synthesized via precursor proteins containing a conserved Asn/Asp residue at the C-terminus, critical for cyclization. The plant’s ecological niche—prone to microbial and insect challenges—likely drove the evolution of this potent cyclotide variant [7].
Cycloviolacin H4 belongs to the bracelet subfamily of cyclotides, distinguished from the Möbius subfamily by the absence of a cis-proline residue in loop 5. This structural difference eliminates the characteristic 180° backbone twist observed in Möbius cyclotides like kalata B1. Key classification features include:
Table 1: Comparative Features of Cycloviolacin H4 and Representative Cyclotides
Cyclotide | Subfamily | Amino Acids | Net Charge | Key Sequence Motifs |
---|---|---|---|---|
Cycloviolacin H4 | Bracelet | 30 | 0 | CAESCVWIPCTVTALLGCSCSNNVCYNGIP |
Kalata B1 | Möbius | 29 | +1 | GLPVCGETCVGGTCNTPGCTCSWPVCTRN |
Cycloviolacin O2 | Bracelet | 30 | +2 | GIPCGESCVWIPCISSAIGCSCKSKVCYRN |
MCoTI-II | Trypsin Inhibitor | 34 | +3 | GGVCPKILKKCRRDSDCPGACICRGNGYCGSGSD |
Cycloviolacin H4 has emerged as a paradigm for structure-activity relationship (SAR) studies due to its exceptional hemolytic potency and well-defined hydrophobic surface topology. Key research applications include:
Table 2: Bioactivity Profile of Cycloviolacin H4 vs. Other Cyclotides
Activity | Cycloviolacin H4 | Kalata B1 (Möbius) | Cycloviolacin O2 (Bracelet) |
---|---|---|---|
Hemolytic EC₅₀ (μM) | 0.1 | 5.7 | 0.04 |
Anti-HIV EC₅₀ (μM) | Not tested | 0.66 | 0.04 |
Membrane Disruption | Rapid, non-selective | Moderate, selective | Rapid, selective |
Hydrophobic Surface Area | 720 Ų | 580 Ų | 700 Ų |
Figure 1: Structural Features of Cycloviolacin H4
(A) Sequence & Loop Annotation: C1-A2-E3-S4-C5-V6-W7-I8-P9-C10-T11-V12-T13-A14-L15-L16-G17-C18-S19-C20-S21-N22-N23-V24-C25-Y26-N27-G28-I29-P30 Loops: 1 (Cᴵ–Cᴵᴵ), 2 (Cᴵᴵ–Cᴵᴵᴵ), 3 (Cᴵᴵᴵ–Cᴵⱽ), 4 (Cᴵⱽ–Cⱽ), 5 (Cⱽ–Cⱽᴵ), 6 (Cⱽᴵ–Cᴵ) (B) Hydrophobic Patch: Surface-exposed residues V7, I9, P10, V13, A15, L16, L17 form a contiguous hydrophobic domain (orange) essential for membrane interactions.
The homology model of cycloviolacin H4, based on the NMR structure of vhr1 (PDB: 1VB8), confirms its β-sheet core and exposed hydrophobic residues. This topology enables lytic activity via membrane insertion and pore formation, contrasting with the internalized hydrophobicity of globular proteins [1] [5].
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